6-Aminobenzothiazol

Übersicht

Beschreibung

6-Aminobenzothiazole and its derivatives are compounds of significant interest due to their diverse biological and pharmaceutical properties. These compounds have been studied extensively for their potential use in various therapeutic applications, including anti-tumor, anti-inflammatory, and enzyme inhibition activities .

Synthesis Analysis

The synthesis of 6-aminobenzothiazole derivatives involves several chemical strategies. One approach includes the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol, followed by reduction to the amino derivatives . Another method involves Suzuki cross-coupling reactions using aryl boronic acids or esters to produce 2-amino-6-arylbenzothiazoles . Additionally, metal-free oxidative cyclization/dehydrogenation of cyclohexanones and thioureas has been employed to synthesize 2-aminobenzothiazoles . A straightforward synthesis from anilines, sulfur monochloride, and isocyanides has also been reported .

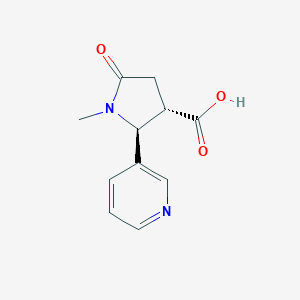

Molecular Structure Analysis

The molecular structure of 6-aminobenzothiazole derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structures of novel amidino-benzothiazoles were determined, revealing the orientation of substituents with respect to the benzothiazole ring . The molecular structure of 2-amino-6-methylbenzothiazole and its metal complexes has also been characterized, showing different coordination environments for the metal ions .

Chemical Reactions Analysis

6-Aminobenzothiazole derivatives participate in a variety of chemical reactions. They can act as ligands in coordination complexes with metals such as copper and silver, where they exhibit different coordination sites including endocyclic nitrogen, exocyclic nitrogen, and sulfur . The reactivity of these compounds is also influenced by the presence of substituents on the benzothiazole ring, which can affect their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminobenzothiazole derivatives are closely related to their molecular structure and substituents. These compounds typically exhibit moderate solubility and stability, making them suitable for biological applications. The introduction of different substituents can significantly alter their solubility, reactivity, and biological activity . For example, the introduction of a 3-pyridylmethyl group has been shown to impart dual inhibitory activity against certain enzymes .

Wissenschaftliche Forschungsanwendungen

Grünchemie-Synthese

6-Aminobenzothiazol spielt eine bedeutende Rolle in der Grünchemie, insbesondere bei der Synthese von Benzothiazol-Verbindungen. Es wird in Kondensationsreaktionen mit verschiedenen Carbonylverbindungen eingesetzt und dient als Vorläufer für Cyclisierungsreaktionen zur Bildung von Benzothiazolen . Diese Prozesse sind entscheidend für die Entwicklung umweltfreundlicher Synthesewege in der Pharmaindustrie.

Antibakterielle Aktivität

Die Verbindung zeigt vielversprechende antimikrobielle Eigenschaften. Sie ist an der Synthese von Schiff-Basen und deren Metallkomplexen beteiligt, die gegen grampositive und gramnegative Bakterien getestet wurden . Diese Anwendung ist entscheidend für die Entdeckung neuer Antibiotika und die Bekämpfung von Antibiotikaresistenz.

Pharmazeutische Zwischenprodukte

Als pharmazeutisches Zwischenprodukt wird this compound bei der Herstellung verschiedener Arzneimittel verwendet. Es ist ein Baustein für Verbindungen mit verschiedenen biologischen Aktivitäten, darunter antihistaminische, entzündungshemmende und analgetische Eigenschaften .

Enzyminhibition

Benzothiazole, einschließlich this compound-Derivate, wirken als Inhibitoren für verschiedene Enzyme. Diese Eigenschaft wird im Arzneimittelentwurf genutzt, um bestimmte biochemische Pfade bei Krankheiten anzugreifen .

Antikrebsaktivität

Derivate von this compound haben Antikrebsaktivitäten gezeigt. Sie stören die Proliferation von Krebszellen und können Apoptose induzieren, was sie zu potenziellen Kandidaten für die Krebstherapie macht .

Antidiabetische Wirkungen

Die Verbindung wurde mit antidiabetischen Wirkungen in Verbindung gebracht. Sie wird zur Synthese von Molekülen verwendet, die den Blutzuckerspiegel modulieren können, und bietet einen Weg für neue Diabetesbehandlungen .

Neuroprotektive Mittel

This compound-Derivate dienen als neuroprotektive Mittel. Sie bieten potenzielle Behandlungen für neurodegenerative Erkrankungen, indem sie Nervenzellen vor Schäden schützen .

Fluoreszenz und Bildgebung

Aufgrund seiner fluoreszierenden Eigenschaften wird this compound in Bildgebungsreagenzien verwendet. Es ist wertvoll in der biologischen Forschung, um zelluläre Prozesse zu verfolgen und zu visualisieren .

Wirkmechanismus

Target of Action

6-Aminobenzothiazole primarily targets MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, MmpL3, leading to the inhibition of the transporter’s function . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by 6-Aminobenzothiazole is the mycolic acid transport pathway in Mycobacterium tuberculosis . By inhibiting MmpL3, the compound disrupts the transport of mycolic acids, essential components of the bacterial cell wall. This disruption leads to downstream effects such as compromised cell wall integrity and ultimately, bacterial death .

Pharmacokinetics

The compound’s interaction with β-cyclodextrin has been studied . β-cyclodextrin is known to improve the solubility and stability of guest molecules, potentially enhancing the bioavailability of 6-Aminobenzothiazole .

Result of Action

The primary result of 6-Aminobenzothiazole’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting and inhibiting MmpL3, the compound disrupts mycolic acid transport, leading to bacterial death .

Action Environment

The action of 6-Aminobenzothiazole can be influenced by various environmental factors. For instance, its interaction with β-cyclodextrin can affect its solubility and stability . Furthermore, the compound’s efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

Zukünftige Richtungen

6-Aminobenzothiazole may be used in the synthesis of various compounds, including 1-(6-amino-benzothiazolyl)-3-chloro-5-methoxytriazine, 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole, 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, and 6-dimethylaminobenzothiazole . The future development trend and prospect of the synthesis of benzothiazole compounds are related to green chemistry .

Eigenschaften

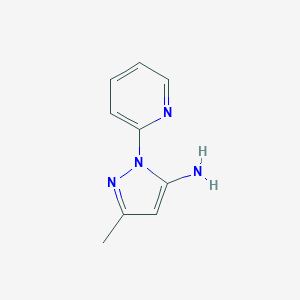

IUPAC Name |

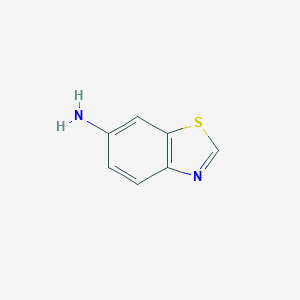

1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYAYUOZWYJNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201443 | |

| Record name | 6-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

533-30-2 | |

| Record name | 6-Benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.